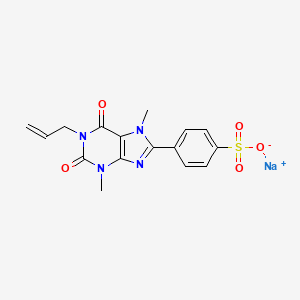
1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt is a chemical compound with the molecular formula C16H15N4O5S.Na and a molecular weight of 398.37 . It is known for its role as a weak adenosine A2 receptor antagonist . This compound is often used in neurological research, particularly in studies related to stroke, Huntington’s disease, Parkinson’s disease, sleep disorders, and other neurological conditions .
準備方法
The synthesis of 1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt involves several steps. The primary synthetic route includes the alkylation of 3,7-dimethylxanthine with allyl bromide, followed by sulfonation with p-sulfonyl chloride. The final product is then neutralized with sodium hydroxide to form the sodium salt . Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
化学反応の分析
1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces reduced xanthine derivatives .
科学的研究の応用
1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt involves its interaction with adenosine A2 receptors. By binding to these receptors, the compound inhibits their activity, leading to a decrease in the downstream signaling pathways associated with adenosine . This inhibition can modulate various physiological processes, including neurotransmission, inflammation, and vascular tone .
類似化合物との比較
1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt is unique due to its specific structure and function as a weak adenosine A2 receptor antagonist. Similar compounds include:
1,3-Dimethylxanthine (Caffeine): A well-known stimulant that also acts as an adenosine receptor antagonist but with a different structure and broader effects.
8-Cyclopentyl-1,3-dipropylxanthine: Another adenosine receptor antagonist with a different substitution pattern on the xanthine core.
These compounds share some functional similarities but differ in their specific interactions with adenosine receptors and their overall pharmacological profiles .
特性
分子式 |
C16H15N4NaO5S |
|---|---|
分子量 |
398.4 g/mol |
IUPAC名 |
sodium;4-(3,7-dimethyl-2,6-dioxo-1-prop-2-enylpurin-8-yl)benzenesulfonate |
InChI |
InChI=1S/C16H16N4O5S.Na/c1-4-9-20-15(21)12-14(19(3)16(20)22)17-13(18(12)2)10-5-7-11(8-6-10)26(23,24)25;/h4-8H,1,9H2,2-3H3,(H,23,24,25);/q;+1/p-1 |
InChIキー |
ASPTVVDMLUIIBY-UHFFFAOYSA-M |
正規SMILES |
CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)[O-])N(C(=O)N(C2=O)CC=C)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















